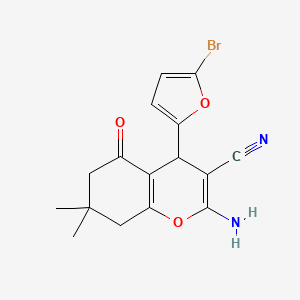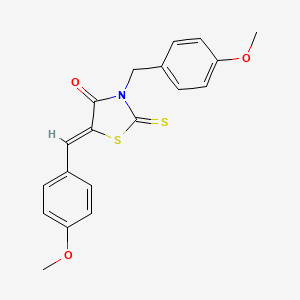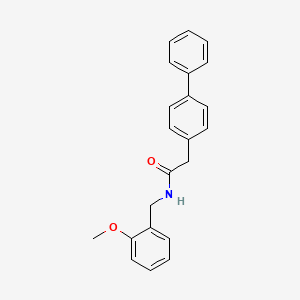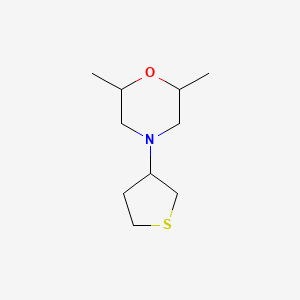![molecular formula C14H31NO8P2 B4977195 ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate](/img/structure/B4977195.png)
ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate, also known as DEPG, is a chemical compound that has been widely used in scientific research. It is a water-soluble, colorless liquid that has a molecular weight of 357.30 g/mol. DEPG is a phosphonate ester derivative of glycine, which has been synthesized by several methods. DEPG has been found to have various biochemical and physiological effects, making it a useful tool for researchers.
Wirkmechanismus
Ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate inhibits AChE by binding to the active site of the enzyme, which prevents the breakdown of acetylcholine. This results in an increase in acetylcholine concentration, leading to enhanced cholinergic neurotransmission. The mechanism of action of ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate has been studied extensively, and it has been found to be a reversible inhibitor of AChE.
Biochemical and physiological effects:
In addition to its inhibitory effect on AChE, ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate has been found to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate has several advantages for use in lab experiments. It is a potent inhibitor of AChE, making it useful in the study of neurological disorders. It is also water-soluble, which makes it easy to handle and administer. However, ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate has some limitations, including its toxicity and potential for side effects. Careful handling and dosing are required to ensure the safety of researchers and subjects.
Zukünftige Richtungen
There are several future directions for the use of ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate in scientific research. One potential application is in the development of new therapies for Alzheimer's disease and other neurological disorders. ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate may also have potential as a therapeutic agent for oxidative stress-related and inflammatory diseases. Further studies are needed to explore these potential applications and to determine the safety and efficacy of ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate in humans.
Conclusion:
ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate is a chemical compound that has been widely used in scientific research due to its ability to inhibit AChE activity. It has several biochemical and physiological effects, making it a useful tool for researchers. ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate has advantages and limitations for use in lab experiments, and further studies are needed to explore its potential applications. Overall, ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate is a promising compound for the development of new therapies for various diseases.
Synthesemethoden
Ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate can be synthesized by several methods, including the reaction of glycine with diethyl phosphite followed by the reaction with ethyl chloroformate. Another method involves the reaction of glycine with chloromethyl diethyl phosphate followed by the reaction with sodium ethoxide. The synthesis of ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate requires careful handling due to the toxicity of some of the reagents used in the process.
Wissenschaftliche Forschungsanwendungen
Ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate has been used in various scientific research applications due to its ability to inhibit acetylcholinesterase (AChE) activity. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in many physiological processes, including muscle contraction, memory, and learning. ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate has been found to be a potent inhibitor of AChE, making it useful in the study of Alzheimer's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
ethyl 2-[bis(diethoxyphosphorylmethyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO8P2/c1-6-19-14(16)11-15(12-24(17,20-7-2)21-8-3)13-25(18,22-9-4)23-10-5/h6-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEQZHLVUXVEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CP(=O)(OCC)OCC)CP(=O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO8P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B4977115.png)
![5-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4977119.png)

![3-(2-propyn-1-yl)-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4977129.png)
![N-[2-[(3-methoxyphenyl)amino]-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B4977137.png)

![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4977148.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B4977149.png)
![2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4977161.png)
![N-isopropyl-1'-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4977163.png)



